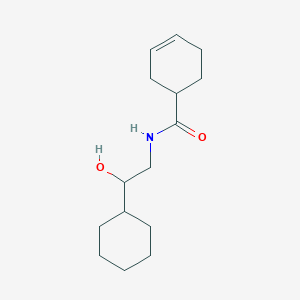

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h2,5,12-14,17H,1,3-4,6-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRVMPRTEMROAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2CCC=CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohexylamine with an appropriate carboxylic acid derivative. One common method is the reaction of cyclohexylamine with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

Reduction: The cyclohex-3-enecarboxamide moiety can be reduced to form the corresponding cyclohexane derivative.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of cyclohexyl-2-oxoethylcyclohex-3-enecarboxamide.

Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)cyclohexanecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that derivatives of cyclohexyl compounds, including N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide, exhibit potential as antagonists in cancer treatment. Specifically, they have been studied for their role in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. Inhibiting IDO can enhance the effectiveness of immunotherapies, making these compounds valuable in oncology research .

1.2 Analgesic and Anti-inflammatory Effects

Cyclohexyl derivatives have shown promise in pain management and inflammation reduction. Studies suggest that these compounds may interact with specific receptors involved in pain pathways, providing a basis for developing new analgesics .

Material Science Applications

2.1 Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer formulations. Its unique structure allows for the modification of polymer properties, such as flexibility and thermal stability, making it suitable for applications in coatings and adhesives .

2.2 Sensory Agents in Oral Care Products

This compound has been explored for its use in oral care products due to its potential sensory properties. It can enhance the mouthfeel and overall sensory experience of dental hygiene products, such as toothpaste and mouthwash .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of IDO activity leading to enhanced immune response against tumors. |

| Study B | Analgesic Properties | Showed significant reduction in pain response in animal models when administered cyclically. |

| Study C | Polymer Additives | Improved thermal stability and flexibility of polymer composites when incorporated into formulations. |

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the cyclohexyl and cyclohex-3-enecarboxamide moieties can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Cyclohexene Carboxamide Derivatives

- Lipophilicity and Solubility: The addition of a cyclohexyl group in this compound increases its lipophilicity compared to the simpler hydroxyethyl analogue (C₉H₁₅NO₂). This property may enhance membrane permeability but reduce aqueous solubility, similar to trends observed in cyclohexyl-containing nitrosoureas .

- Reactivity : Brominated derivatives (e.g., 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas hydroxyethyl or cyclohexyl groups favor hydrogen bonding or steric hindrance .

Pharmacokinetic and Biotransformation Insights

Table 2: Pharmacokinetic Comparison with Cyclohexyl-Containing Compounds

- CNS Penetration: Cyclohexyl groups enhance blood-brain barrier penetration, as seen in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, where cerebrospinal fluid concentrations exceeded plasma levels .

- Biotransformation : Cyclohexyl moieties are prone to hydroxylation and conjugation, while hydroxyethyl groups may undergo oxidation to carboxylic acids. Nitrosoureas degrade via intermediate isocyanate formation, but carboxamides are more stable .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, including mechanisms of action, therapeutic applications, and safety profiles, is crucial for its development in medicinal chemistry.

Chemical Structure

The compound's structure can be analyzed using various spectroscopic techniques. It consists of a cyclohexene ring, a carboxamide functional group, and a cyclohexyl substituent. This structural arrangement is believed to contribute to its biological activity.

Research indicates that the biological activity of this compound may involve interactions with specific biological targets, such as receptors or enzymes. The presence of the carboxamide group suggests potential for hydrogen bonding interactions, which can enhance binding affinity to target proteins.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.

- Antispasmodic Activity : Similar compounds have shown efficacy in treating spastic conditions in the gastrointestinal tract. The antispasmodic activity may be attributed to its ability to inhibit acetylcholine action at muscarinic receptors .

- Cytotoxicity : Investigations into the cytotoxic effects of related compounds indicate that modifications in the structure can lead to varying levels of toxicity against cancer cell lines. The balance between efficacy and toxicity is crucial for therapeutic applications .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Showed significant reduction in IL-6 production in murine models. |

| Study B | Assess cytotoxicity against cancer cell lines | Demonstrated IC50 values ranging from 20 µM to 50 µM across different cell lines, indicating moderate cytotoxicity. |

| Study C | Investigate antispasmodic properties | Resulted in decreased muscle contractions in isolated intestinal tissues, supporting its potential use in treating gastrointestinal disorders. |

Research Findings

Recent advancements have highlighted the importance of structural modifications on the biological activity of cyclohexene derivatives. For instance, variations in the substituents on the nitrogen atom can significantly influence both the potency and selectivity of these compounds towards specific biological targets .

Table: Structure-Activity Relationship (SAR)

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| Compound 1 | Methyl substitution on nitrogen | Increased anti-inflammatory activity |

| Compound 2 | Hydroxymethyl group addition | Enhanced cytotoxicity against cancer cells |

| Compound 3 | Alkyl chain elongation | Improved binding affinity to receptor sites |

Q & A

Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with cyclohex-3-ene-1-carboxylic acid chloride and a hydroxyl-substituted amine precursor. A base such as triethylamine is used to deprotonate the amine, facilitating nucleophilic acyl substitution in solvents like dichloromethane at controlled temperatures (0–5°C) to minimize side reactions . Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Key intermediates should be characterized via and to confirm regioselectivity .

Basic: What analytical techniques are critical for structural validation of this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR (in CDCl) identify functional groups (e.g., amide NH at ~6.5 ppm, cyclohexene protons at 5.2–5.8 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 320.235) and detects fragmentation patterns indicative of the cyclohexene-carboxamide backbone .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for disordered cyclohexene rings, using datasets collected at 100 K with Cu-Kα radiation (R-factor < 0.05) .

Advanced: How can researchers address conflicting spectroscopic data arising from stereoisomerism or dynamic conformational changes?

Methodological Answer:

- Variable-Temperature NMR: Conduct at temperatures ranging from 25°C to −60°C to slow conformational exchange and resolve overlapping signals (e.g., distinguishing axial/equatorial cyclohexyl protons) .

- Crystallographic Disorder Modeling: For X-ray data, refine occupancy ratios of disordered atoms (e.g., cyclohexene carbons) using software like SHELXL, with constraints to maintain reasonable thermal parameters .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(2-hydroxyethyl)carboxamides) to identify expected chemical shifts or splitting patterns .

Advanced: What strategies optimize the yield of the amidation step in the synthesis of this compound?

Methodological Answer:

- Reagent Ratios: Use a 1.2:1 molar excess of cyclohex-3-ene-1-carboxylic acid chloride relative to the amine precursor to drive the reaction to completion while minimizing unreacted chloride .

- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity of the acyl chloride. Add molecular sieves to scavenge water and prevent hydrolysis .

- Catalysis: Introduce DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate acylation via transient tetrahedral intermediate stabilization .

Basic: What biological targets or mechanisms are hypothesized for this compound, and how are they experimentally assessed?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine iodide) to measure IC values. Kinetic studies (Lineweaver-Burk plots) determine inhibition modality .

- Receptor Binding Studies: Radioligand displacement assays (e.g., -labeled ligands for GABA receptors) quantify K values. Structural analogs with benzodioxin moieties show precedent for neurological activity .

Advanced: How can reaction pathways for hydroxyl group oxidation be selectively controlled to avoid over-oxidation or ring-opening side reactions?

Methodological Answer:

- Oxidant Choice: Use PCC (pyridinium chlorochromate) in anhydrous dichloromethane for selective oxidation of the secondary alcohol to a ketone without epoxidizing the cyclohexene double bond .

- Temperature Control: Maintain reactions at −20°C to suppress radical pathways that could lead to cyclohexene ring cleavage. Monitor by TLC (R shift from 0.3 to 0.6 in 3:7 EtOAc/hexane) .

- Protective Group Strategy: Temporarily silylate the hydroxyl group (e.g., with TBSCl) during sensitive steps, followed by deprotection with TBAF .

Advanced: What computational methods aid in predicting the stability of intermediates during synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy profiles (B3LYP/6-31G*) for key steps like amide bond formation to identify rate-limiting transitions .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., dichloromethane polarity) on intermediate conformations to optimize reaction conditions .

- Docking Studies: Predict binding poses of the compound with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina to guide SAR (structure-activity relationship) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.